molecular formula C13H13ClN2OS2 B11014842 2-chloro-5-methyl-N-[2-(phenylsulfanyl)ethyl]-1,3-thiazole-4-carboxamide

2-chloro-5-methyl-N-[2-(phenylsulfanyl)ethyl]-1,3-thiazole-4-carboxamide

Cat. No.: B11014842
M. Wt: 312.8 g/mol
InChI Key: KMVXSRZRUXSJPS-UHFFFAOYSA-N
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Description

2-chloro-5-methyl-N-[2-(phenylsulfanyl)ethyl]-1,3-thiazole-4-carboxamide is a synthetic organic compound with a complex structure. It belongs to the thiazole family, which is known for its diverse biological activities. This compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-methyl-N-[2-(phenylsulfanyl)ethyl]-1,3-thiazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the chloro and methyl groups. The phenylsulfanyl group is then attached through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-methyl-N-[2-(phenylsulfanyl)ethyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-chloro-5-methyl-N-[2-(phenylsulfanyl)ethyl]-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-5-methyl-N-[2-(phenylsulfanyl)ethyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives with different substituents. Examples include:

  • 2-chloro-5-methyl-4-(phenylsulfanyl)pyrimidine
  • 2-chloro-5-chloromethylthiazole

Uniqueness

What sets 2-chloro-5-methyl-N-[2-(phenylsulfanyl)ethyl]-1,3-thiazole-4-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H13ClN2OS2

Molecular Weight

312.8 g/mol

IUPAC Name

2-chloro-5-methyl-N-(2-phenylsulfanylethyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C13H13ClN2OS2/c1-9-11(16-13(14)19-9)12(17)15-7-8-18-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,15,17)

InChI Key

KMVXSRZRUXSJPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)Cl)C(=O)NCCSC2=CC=CC=C2

Origin of Product

United States

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